4-Nitro-N-carboethoxyphthalimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-nitro-1,3-dioxoisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6/c1-2-19-11(16)12-9(14)6-4-3-5-7(13(17)18)8(6)10(12)15/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJJHSPYMWDZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445139 | |
| Record name | 4-Nitro-N-carboethoxyphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190910-88-4 | |
| Record name | 4-Nitro-N-carboethoxyphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Systematic Nomenclature and Molecular Classification Within Phthalimide Chemistry
4-Nitro-N-carboethoxyphthalimide is systematically known by its IUPAC name: ethyl 4-nitro-1,3-dioxoisoindole-2-carboxylate . synblock.comchemicalbook.com This formal designation precisely describes its molecular architecture. The name can be deconstructed as follows: "isoindole-1,3-dione" identifies the core phthalimide (B116566) ring system, which consists of a benzene (B151609) ring fused to a five-membered heterocyclic ring containing two carbonyl groups. chemicalbook.comchemimpex.com The "4-nitro" prefix indicates the presence of a nitro group (NO₂) at the fourth carbon atom of the benzene ring. Finally, "ethyl...-2-carboxylate" specifies an ethyl ester group attached to the nitrogen atom (position 2) of the imide ring.
From a classification perspective, this compound belongs to the family of N-substituted phthalimides. chemmethod.com Phthalimides are derivatives of phthalic acid and are characterized by the isoindole-1,3-dione structure. chemicalbook.comchemimpex.com The nitrogen atom of the imide can be substituted with various functional groups, leading to a diverse class of compounds with a wide range of applications. chemmethod.com In this specific case, the N-substituent is a carboethoxy group (-COOEt), placing it within the sub-category of N-alkoxycarbonylaminophthalimides.
| Property | Value |
| IUPAC Name | ethyl 4-nitro-1,3-dioxoisoindole-2-carboxylate synblock.comchemicalbook.com |
| Molecular Formula | C₁₁H₈N₂O₆ chemicalbook.comchemimpex.com |
| Molecular Weight | 264.19 g/mol chemicalbook.comchemimpex.com |
| Core Structure | Phthalimide (Isoindole-1,3-dione) chemicalbook.comchemimpex.com |
| Key Substituents | 4-Nitro group, N-carboethoxy group |
Foundational Context of Nitro Substituted Phthalimides
The presence of a nitro group on the phthalimide (B116566) framework significantly influences the compound's chemical properties and reactivity. Nitro-substituted aromatic compounds are a well-established class in organic chemistry, and their characteristics provide a foundational context for understanding 4-Nitro-N-carboethoxyphthalimide.
The nitro group is a strong electron-withdrawing group. This electronic effect has two major consequences for the phthalimide system. Firstly, it deactivates the aromatic ring towards electrophilic substitution reactions. Secondly, and more importantly for synthetic applications, it activates the aromatic ring for nucleophilic aromatic substitution. The nitro group can be displaced by a variety of nucleophiles, a reaction that is less facile in non-nitrated phthalimides. This enhanced reactivity makes nitro-substituted phthalimides valuable intermediates in the synthesis of more complex molecules.
Furthermore, the introduction of a nitro group can impart or modify the biological activity of the parent molecule. Nitroaromatic compounds are known to play a role in medicinal chemistry, with some exhibiting a range of biological effects.
Contemporary Significance in Synthetic Organic Chemistry Research
Classical Approaches to Phthalimide Core Structures
The traditional methods for constructing the phthalimide ring system have been well-established for over a century and typically rely on the dehydration and cyclization of phthalic acid derivatives.
Condensation Reactions in Phthalimide Synthesis
The most fundamental approach to the phthalimide core is the direct condensation of phthalic anhydride (B1165640) with an amine source. organic-chemistry.orgbyjus.com In the simplest case, for the synthesis of the parent phthalimide, phthalic anhydride is heated with aqueous ammonia (B1221849) or ammonium (B1175870) carbonate. byjus.comorgsyn.org The reaction proceeds through the formation of an intermediate ammonium phthalamate salt, which upon strong heating (temperatures often reaching 300°C), undergoes dehydration and cyclization to form the imide ring. orgsyn.orgyoutube.com
This dehydrative condensation is a robust and widely used method. organic-chemistry.org For instance, one procedure involves heating a mixture of phthalic anhydride and concentrated aqueous ammonia, which initially forms a fused mass. This mass is heated for approximately one to two hours until the temperature reaches about 300°C, resulting in a homogenous melt that yields practically pure phthalimide upon cooling with yields reported to be as high as 95–97%. orgsyn.org An alternative involves fusing phthalic anhydride with ammonium carbonate. byjus.comorgsyn.org
To synthesize N-substituted phthalimides, a primary amine is used instead of ammonia. The reaction with phthalic anhydride typically requires high temperatures or the use of a dehydrating agent in a suitable solvent like acetic acid. organic-chemistry.orgresearchgate.net
Traditional Reaction Conditions for N-Substituted Phthalimides
The Gabriel synthesis, developed by Siegmund Gabriel in 1887, is a cornerstone of traditional methods for preparing primary amines, and its first step involves the synthesis of an N-substituted phthalimide. wikipedia.orgmasterorganicchemistry.combyjus.com This method circumvents the common issue of over-alkylation seen when using ammonia. wikipedia.orgbyjus.com
The process begins with the deprotonation of phthalimide using a base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), to form the potassium or sodium salt of phthalimide. wikipedia.orgmasterorganicchemistry.com This phthalimide anion is a potent nucleophile. It then reacts with a primary alkyl halide via a nucleophilic substitution (SN2) reaction to form an N-alkylphthalimide. masterorganicchemistry.combyjus.com The use of polar aprotic solvents like N,N-dimethylformamide (DMF) is common as it can accelerate this condensation step. masterorganicchemistry.com
The traditional conditions often involve heating the reactants. For example, the reaction of phthalic anhydride with primary amines in acetic acid at 110°C, sometimes with a catalyst like sulphamic acid, can produce N-substituted phthalimides in high yields (86-98%). researchgate.net While effective, these classical methods often suffer from harsh reaction conditions, such as high temperatures and long reaction times. wikipedia.orglscollege.ac.in
Modern Synthetic Strategies for this compound
Modern synthetic chemistry has focused on developing more efficient, rapid, and environmentally benign methodologies. These include direct functionalization approaches and the use of energy sources like microwaves to accelerate reactions.
Direct N-Carboethoxylation of Nitrophthalimides
The synthesis of this compound can be achieved through the direct acylation of a pre-existing nitrophthalimide. Specifically, 3-Nitrophthalimide (B32571) can be used as a starting material, which is then reacted with ethyl chloroformate to introduce the N-carboethoxy group. chemicalbook.com This reaction is a type of N-acylation. The nitrogen atom of the phthalimide, although part of an imide, retains enough nucleophilicity to attack the electrophilic carbonyl carbon of the ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the HCl generated as a byproduct.
Alternatively, a related compound, 4-nitro-N-methylphthalimide, has been synthesized by first preparing N-methylphthalimide from phthalic anhydride and aqueous methylamine, followed by nitration with a mixture of sulfuric and nitric acids. google.comgoogle.com This two-step process, involving the formation of the N-substituted phthalimide followed by electrophilic aromatic substitution (nitration), represents another pathway to such derivatives.
Microwave-Assisted Synthetic Protocols for Phthalimides
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comnih.govresearchgate.net The synthesis of phthalimides is no exception.
Microwave irradiation has been successfully applied to the condensation of phthalic anhydrides with amines or hydroxylamine (B1172632) hydrochloride. researchgate.nettandfonline.com Reactions that would typically require several hours of refluxing under conventional heating can often be completed in a matter of minutes in a microwave reactor. nih.gov For example, the reaction of phthalic anhydride with various amines under solvent-free conditions or in the presence of a high-dielectric solvent like DMF can be completed in minutes with excellent yields. researchgate.net This efficiency is attributed to the rapid and uniform heating of the reaction mixture by the microwaves. researchgate.net
The table below summarizes findings from various studies on microwave-assisted phthalimide synthesis, highlighting the significant reduction in reaction time and improvement in yields.
| Reactants | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Phthalic Anhydride, Amine | Microwave, 150-250°C | 3-10 min | 52-89% | researchgate.net |
| Nitrophthalic Anhydrides, Hydroxylamine HCl, Pyridine | Microwave | Not specified | Increased yield | tandfonline.com |
| Aromatic Aldehydes, Non-volatile Amines | Microwave, 100°C, Solvent-free | 8 min | 75-100% | organic-chemistry.org |
| 2-Aminothiazole, Benzaldehyde, Ethyl Acetoacetate | Microwave, Acetic Acid | Faster than 48h (conventional) | >30% | clockss.org |
Catalytic Methods in N-Phthalimide Synthesis
To overcome the often harsh conditions of classical methods, various catalytic systems have been developed for phthalimide synthesis. These methods offer milder reaction conditions, greater functional group tolerance, and improved efficiency.
Catalysts employed in phthalimide synthesis range from simple Lewis acids to complex transition metal systems and organocatalysts. organic-chemistry.org For example, tantalum(V) chloride-silica gel has been used as a Lewis acid catalyst for the preparation of imides from anhydrides under solvent-free microwave irradiation. organic-chemistry.org
More recently, transition metal catalysis has provided powerful routes. Palladium-catalyzed methods, such as the carbonylative cyclization of o-halobenzoic acids with amines and carbon monoxide, have been developed. nih.gov Rhodium catalysts have been used for the cyclization of benzoic acids with isocyanates via C-H activation. researchgate.net Copper catalysts have also been employed for the synthesis of N-substituted phthalimides from 1-indanones and amines, involving C-C bond cleavage and C-N bond formation. nih.gov
Organocatalysis has also made significant contributions. N-Heterocyclic Carbenes (NHCs) have been used to catalyze the atroposelective synthesis of N-aryl phthalimides from phthalamic acids under mild conditions, offering an alternative to high-temperature dehydrations. chemrxiv.org
The table below presents a selection of catalytic methods for the synthesis of N-substituted phthalimides.
| Reactants | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Phthalic Anhydride, Amine | TaCl5-silica gel | Lewis acid, microwave, solvent-free | organic-chemistry.org |
| Benzoic Acids, Isocyanates | Rhodium complex | C-H activation, mild conditions | researchgate.net |
| 1-Indanones, Amines | CuO2 | C-C bond cleavage, C-N bond formation | nih.gov |
| o-Halobenzoic Acids, Amines, CO | Polymer-supported Pd-NHC | Heterogeneous, reusable catalyst | nih.gov |
| Phthalamic Acids | N-Heterocyclic Carbene (NHC) | Organocatalytic, mild conditions, atroposelective | chemrxiv.org |
Mechanistic Elucidation of this compound Formation Pathways
The formation of this compound can be achieved through distinct synthetic routes, each with its own mechanistic pathway. The primary methods involve the direct nitration of N-carboethoxyphthalimide and the reaction of 3-nitrophthalimide with ethyl chloroformate. This section provides a detailed elucidation of the mechanisms governing these transformations.
The principal and most direct pathway to this compound is the electrophilic aromatic substitution of N-carboethoxyphthalimide. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The mechanism proceeds through a series of well-understood steps characteristic of aromatic nitration.
The initial step involves the generation of the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid, being a stronger acid than nitric acid, protonates the nitric acid molecule. This is followed by the loss of a water molecule to form the linear nitronium ion, which is the active nitrating agent.
Step 1: Formation of the Nitronium Ion
Once formed, the nitronium ion is attacked by the electron-rich π-system of the benzene (B151609) ring of the N-carboethoxyphthalimide molecule. The phthalimido group, containing two electron-withdrawing carbonyl groups, deactivates the aromatic ring towards electrophilic attack. Furthermore, the N-carboethoxy group itself is electron-withdrawing in nature. nih.gov This deactivation makes the reaction slower than the nitration of benzene itself.
The directing effect of the substituents on the phthalimide ring is crucial in determining the position of nitration. The two imide carbonyl groups strongly deactivate the positions ortho and para to them (positions 3, 6, and the junction carbons). Consequently, electrophilic attack is directed to the positions meta to the carbonyl groups, which are positions 4 and 5.
Step 2: Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion)
Step 3: Deprotonation and Re-aromatization
In the final step, a weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, leading to the formation of the stable product, this compound. nih.gov The formation of the sigma complex is generally the rate-determining step in electrophilic aromatic nitration. nih.gov
An alternative, though less common, pathway for the synthesis of this compound starts from 3-nitrophthalimide and ethyl chloroformate. chemicalbook.com This method involves a nucleophilic substitution reaction at the imide nitrogen.
Step 1: Deprotonation of 3-Nitrophthalimide
The reaction is typically initiated by a base, which deprotonates the imide nitrogen of 3-nitrophthalimide to form a nucleophilic anion. The acidity of the N-H bond is enhanced by the two adjacent electron-withdrawing carbonyl groups.
Step 2: Nucleophilic Attack on Ethyl Chloroformate
The resulting 3-nitrophthalimide anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl chloroformate. This reaction likely proceeds through an addition-elimination mechanism. lookchemmall.comrsc.org The nucleophilic nitrogen adds to the carbonyl group, forming a tetrahedral intermediate.
Step 3: Elimination of Chloride
The unstable tetrahedral intermediate then collapses, with the reformation of the carbonyl double bond and the expulsion of the chloride ion as a leaving group. This results in the formation of this compound. The position of the nitro group on the phthalimide ring remains unchanged throughout this process.
Data Tables
Table 1: Reagents and Roles in the Nitration of N-Carboethoxyphthalimide
| Reagent | Formula | Role |
| N-Carboethoxyphthalimide | C₁₁H₉NO₄ | Substrate |
| Nitric Acid | HNO₃ | Source of the nitro group |
| Sulfuric Acid | H₂SO₄ | Catalyst, facilitates nitronium ion formation |
| Nitronium Ion | NO₂⁺ | Electrophile |
| Bisulfate Ion | HSO₄⁻ | Weak base for deprotonation |
Table 2: Intermediates in the Formation of this compound via Nitration
| Intermediate | Structure | Description |
| Protonated Nitric Acid | H₂NO₃⁺ | Formed by the reaction of nitric acid and sulfuric acid. |
| Nitronium Ion | NO₂⁺ | The active electrophile that attacks the aromatic ring. |
| Sigma Complex (Arenium Ion) | C₁₁H₉N₂O₆⁺ | A resonance-stabilized carbocation formed by the attack of the nitronium ion on the N-carboethoxyphthalimide ring. |
Reactivity Profile of the Phthalimide Ring System in Substituted Derivatives
The phthalimide framework, consisting of two carbonyl groups fused to a benzene ring via a nitrogen atom, forms the core of this compound. japsonline.com Phthalimides are generally stable compounds, known for their resistance to oxidation and heat. japsonline.com The defining feature of the imide group is the presence of two acyl groups attached to a nitrogen atom, which significantly influences the ring's reactivity. japsonline.com
In N-substituted phthalimides, the reactivity is largely centered on the carbonyl groups and the aromatic ring. The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This can lead to ring-opening reactions. For instance, the reaction of phthalimides with strong nucleophiles like hydrazine (B178648) is a well-established method that proceeds via nucleophilic attack at a carbonyl carbon, ultimately cleaving the imide ring. researchgate.net
The aromatic portion of the phthalimide system can undergo typical aromatic substitution reactions. However, the reactivity of the ring is heavily modulated by the nature of any substituents present. The imide group itself is considered deactivating towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl groups. Conversely, this electron withdrawal makes the aromatic ring more susceptible to nucleophilic aromatic substitution, a characteristic that is further amplified by strongly deactivating groups.
Electron-Withdrawing Effects of the 4-Nitro Substituent on Aromatic Reactivity
The presence of a nitro group at the 4-position of the phthalimide ring dramatically alters the electronic landscape of the molecule. The nitro group (–NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. libretexts.orgopenstax.orglibretexts.org Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond. openstax.orglibretexts.org Through resonance, the nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, creating a positive charge within the ring, particularly at the ortho and para positions relative to the nitro group. libretexts.orgopenstax.orglibretexts.org
Influence on Nucleophilic Aromatic Substitution (SNAr) Reactions
The strong electron-withdrawing character of the 4-nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This type of reaction is typically difficult for unsubstituted aryl halides but is facilitated in substrates bearing potent electron-withdrawing groups. libretexts.orglibretexts.org The reaction proceeds via a two-step mechanism involving the initial addition of a nucleophile to the aromatic ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The subsequent step is the departure of the leaving group, which restores the aromaticity of the ring. libretexts.org
The nitro group is crucial for stabilizing the anionic Meisenheimer complex. When the nitro group is positioned ortho or para to the site of nucleophilic attack, it can directly participate in the delocalization of the negative charge through resonance. libretexts.orglibretexts.org In the case of a hypothetical SNAr reaction on this compound where a leaving group is present at a position ortho or para to the nitro group, the nitro group would effectively stabilize the intermediate, thereby facilitating the substitution. For example, studies on similar structures like 4-nitro-N-alkyl-1,8-naphthalimides have shown that the nitro group can be displaced by thiolate anions in an SNAr reaction. nih.gov
Table 1: Effect of Substituents on Aromatic Ring Reactivity
| Substituent | Nature | Effect on Ring for Electrophilic Substitution | Effect on Ring for Nucleophilic Substitution |
|---|---|---|---|
| -OH | Strongly Activating | Increases reactivity (~1000x vs. Benzene). openstax.orglatech.edu | Deactivates |
| -CH₃ | Activating | Increases reactivity | Deactivates |
| -H | Neutral (Reference) | Baseline reactivity (Benzene) | Baseline reactivity |
| -Cl | Weakly Deactivating | Decreases reactivity (~30x less than Benzene). libretexts.org | Activates (weakly) |
| -NO₂ | Strongly Deactivating | Decreases reactivity (~10⁷x less than Benzene). openstax.orglatech.edu | Activates (strongly) |
Impact on Reaction Kinetics and Equilibrium
The electronic effects of the 4-nitro substituent have a profound impact on the rates and equilibrium positions of reactions involving the aromatic ring. For electrophilic aromatic substitution, the nitro group is strongly deactivating. openstax.orglatech.edu It withdraws electron density, making the ring less nucleophilic and thus less reactive towards electrophiles. This deactivation significantly increases the activation energy for the formation of the cationic intermediate (arenium ion), leading to a dramatic decrease in the reaction rate. latech.edufiveable.me For instance, the nitration of benzene is vastly faster than the nitration of nitrobenzene. openstax.orglatech.edu
Transformations Involving the N-Carboethoxy Group
The N-carboethoxy group (–COOEt) is an N-alkoxycarbonyl substituent attached to the phthalimide nitrogen. Its chemistry is primarily characterized by cleavage reactions that remove the group from the nitrogen atom.
Cleavage Mechanisms of the Carboethoxy Group
The cleavage of the N-carboethoxy group from the phthalimide nitrogen typically involves the scission of the N–C bond. This transformation can be achieved under various conditions, often targeting the electrophilic carbonyl carbon of the carboethoxy group. The mechanism generally falls under the category of nucleophilic acyl substitution.
One common strategy for cleaving N-substituents from phthalimides is hydrazinolysis. ncert.nic.in In this reaction, hydrazine (N₂H₄) acts as a potent nucleophile. It attacks one of the phthalimide carbonyl carbons, leading to a ring-opening and subsequent cyclization to form a stable phthalhydrazide (B32825) byproduct, releasing the N-substituent. researchgate.net While this is the standard for N-alkyl groups in the Gabriel synthesis, the principle applies. The N-carboethoxy group would be released, likely undergoing further reaction with hydrazine.
Alternatively, cleavage can be accomplished through hydrolysis under acidic or basic conditions.
Basic Hydrolysis: Treatment with a base like sodium hydroxide would involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carboethoxy group. This would lead to the formation of a carboxylate intermediate and subsequent cleavage of the N–C bond, releasing ethanol (B145695) and forming the anion of 4-nitrophthalimide (B147348) after workup.
Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carboethoxy group would be protonated, increasing the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack, leading to cleavage and yielding 4-nitrophthalimide, ethanol, and carbon dioxide.
Selective Removal and Regeneration Strategies
The selective removal of the N-carboethoxy group is crucial in synthetic sequences where the phthalimide nitrogen needs to be deprotected. The choice of reagent must account for the other functional groups in the molecule, particularly the nitro group, which can be susceptible to reduction, and the aromatic ring, which is activated for nucleophilic attack.
Hydrazinolysis is highly effective but can be aggressive. Milder conditions may be required for sensitive substrates. Selective cleavage via hydrolysis would depend on finding conditions that favor attack at the carboethoxy carbonyl over nucleophilic attack on the aromatic ring or hydrolysis of the imide bonds.
Regeneration of the N-carboethoxy group can be readily achieved. The parent 4-nitrophthalimide can be deprotonated at the nitrogen using a suitable base to form the corresponding phthalimide anion. ncert.nic.in This nucleophilic anion can then be reacted with an appropriate electrophile, such as ethyl chloroformate (ClCOOEt), in a nucleophilic acyl substitution reaction to re-form this compound. chemicalbook.com This process allows for the protection of the phthalimide nitrogen, which can be deprotected and re-protected as needed during a multi-step synthesis.
Table 2: Summary of Transformations
| Transformation Type | Functional Group Involved | Typical Reagents | Primary Outcome |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Aromatic Ring & 4-Nitro Group | Nucleophiles (e.g., RO⁻, RSH, NH₃) | Substitution of a leaving group on the aromatic ring. |
| N-Carboethoxy Cleavage (Hydrazinolysis) | N-Carboethoxy & Imide Ring | Hydrazine (N₂H₄) | Cleavage of N-substituent, formation of phthalhydrazide. |
| N-Carboethoxy Cleavage (Hydrolysis) | N-Carboethoxy Group | H₃O⁺ or OH⁻ | Removal of carboethoxy group to yield 4-nitrophthalimide. |
| N-Carboethoxy Regeneration | Phthalimide N-H | 1. Base (e.g., K₂CO₃, NaH) 2. Ethyl Chloroformate | Formation of this compound. |
Derivatization and Functionalization Strategies of 4 Nitro N Carboethoxyphthalimide
Chemical Modifications at the Phthalimide (B116566) Nitrogen
The N-carboethoxy group of 4-Nitro-N-carboethoxyphthalimide can undergo various transformations. One common reaction is its removal to generate 4-nitrophthalimide (B147348). This can be achieved under specific conditions, although the stability of the N-carboethoxyphthalimide in both acidic and mild basic conditions is a noted advantage for its use as a protecting group. enamine.net
The phthalimide nitrogen itself, once the carboethoxy group is cleaved, can be alkylated. This is a fundamental reaction in the Gabriel synthesis of primary amines. wikipedia.orgorganic-chemistry.orgbyjus.com In this method, the phthalimide anion acts as a surrogate for the ammonia (B1221849) anion (NH2-), allowing for the introduction of an alkyl group. wikipedia.orgbyjus.com The use of a strong base, such as potassium hydroxide (B78521), deprotonates the phthalimide to form a nucleophilic imide ion. byjus.com This ion then attacks an alkyl halide in a nucleophilic substitution reaction (SN2), forming an N-alkylphthalimide. byjus.commasterorganicchemistry.com The primary amine is subsequently liberated by hydrazinolysis or acidic hydrolysis. wikipedia.orgmasterorganicchemistry.com
The reactivity of the phthalimide nitrogen is significantly influenced by the two adjacent carbonyl groups, which make the N-H proton acidic and stabilize the resulting anion through resonance. byjus.commasterorganicchemistry.com This electronic feature prevents over-alkylation, a common issue when using ammonia directly. byjus.commasterorganicchemistry.com
Transformations of the Nitro Group for Diverse Functionalities
The nitro group on the aromatic ring is a key site for a variety of chemical transformations, significantly expanding the synthetic utility of this compound.
The reduction of the nitro group is a well-established and highly versatile transformation that can yield several important functional groups. numberanalytics.com
Reduction to Amines: The most common transformation is the reduction of the nitro group to a primary amine (-NH2). This conversion is of great importance as it transforms a strongly electron-deactivating group into a strongly electron-activating one. masterorganicchemistry.com A variety of reagents can accomplish this reduction, including:
Catalytic Hydrogenation: This method often employs catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com It is a widely used and efficient method for both aromatic and aliphatic nitro compounds. commonorganicchemistry.com
Metal/Acid Systems: Combinations such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are effective for this reduction. masterorganicchemistry.comcommonorganicchemistry.com
Other Reducing Agents: Other reagents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst like Ni(OAc)2·4H2O, and sodium sulfide (B99878) (Na2S) can also be used. commonorganicchemistry.comorientjchem.org Sodium sulfide can sometimes offer selectivity in reducing one nitro group in the presence of others. commonorganicchemistry.com
Partial Reduction to Hydroxylamines and Oximes: Under controlled conditions, the nitro group can be partially reduced to form hydroxylamines (-NHOH) or oximes. numberanalytics.comwikipedia.org For instance, reduction with zinc dust and ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632). wikipedia.org The formation of oximes can be achieved using metal salts like tin(II) chloride or through controlled catalytic hydrogenation. wikipedia.org
The choice of reducing agent and reaction conditions is critical and depends on the desired product and the presence of other functional groups in the molecule.
The nitro group of nitroaromatic compounds can participate in radical reactions, leading to novel molecular structures. rsc.org These reactions often involve the formation of nitro radical anions as intermediates. nih.gov While these radical anions themselves are generally unreactive, they are key intermediates in processes that can lead to further transformations. nih.gov
One significant radical reaction is denitration , which involves the elimination of the nitro group (NO2). acs.orgresearchgate.netnih.gov This can occur through ion/molecule reactions, for example, between a nitroaromatic compound and an arylnitrile radical cation, leading to the formation of an arylated nitrile. acs.orgresearchgate.netnih.gov Such reactions point to a radical mechanism, which is supported by the observation that electron-withdrawing or -donating substituents have little effect on the reaction outcome. acs.orgresearchgate.netnih.gov
Furthermore, under certain conditions, such as in the presence of sulfate (B86663) radicals, denitration can be accompanied by renitration , leading to the formation of polynitrated compounds. morressier.comepa.gov This process involves the conversion of the nitro group into a nitrating agent, like the nitrogen dioxide radical. morressier.com
The table below summarizes some of the key transformations of the nitro group.
| Transformation | Reagents/Conditions | Product Functional Group |
| Full Reduction | H2/Pd/C, Fe/HCl, Sn/HCl, Zn/AcOH | Amine (-NH2) |
| Partial Reduction | Zn/NH4Cl | Hydroxylamine (-NHOH) |
| Partial Reduction | SnCl2, controlled H2/catalyst | Oxime |
| Radical Denitration | Arylnitrile radical cations | Arylated product (NO2 eliminated) |
Reactivity and Conversions of the Carboethoxy Moiety
The carboethoxy group (-COOEt) attached to the phthalimide nitrogen is an important functional handle. Its primary role is often as a protecting group for the phthalimide nitrogen, but it can also be a site for chemical modification. enamine.net
The most common reaction involving the carboethoxy group is its cleavage. This can be achieved through hydrolysis, typically under basic conditions, to yield the corresponding carboxylic acid, which can then be decarboxylated. Alternatively, treatment with reagents like hydrazine (B178648) can also cleave the N-carboethoxy bond, liberating the phthalimide. wikipedia.orgmasterorganicchemistry.com The stability of this group under a range of conditions makes it a useful component in multi-step syntheses. enamine.net
Regioselective Functionalization of the Phthalimide Aromatic Core
The aromatic core of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitro group. wikipedia.orglibretexts.org This allows for the regioselective introduction of various functional groups onto the aromatic ring.
The nitro group strongly directs incoming nucleophiles to the positions ortho and para to it. libretexts.org In the case of this compound, the positions C-3 and C-5 are activated for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org
This regioselective functionalization allows for the synthesis of a wide array of substituted phthalimide derivatives. For example, reaction with various nucleophiles can lead to the displacement of a suitable leaving group (if present) or, in some cases, direct displacement of the nitro group itself, although this is less common. The ability to introduce functionalities at specific positions on the aromatic ring is a powerful tool in the design and synthesis of complex target molecules. rsc.org
Contextual Role within N-Phthaloylation Reagents and Protecting Group Methodologies
N-carboethoxyphthalimide and its derivatives, such as this compound, serve as important reagents in N-phthaloylation, a key strategy for protecting primary amino groups in organic synthesis. enamine.net The phthaloyl group is a robust protecting group, stable to a wide range of reaction conditions.
The Gabriel synthesis is a classic example of the application of phthalimides in amine synthesis. wikipedia.orgorganic-chemistry.orgbyjus.com The use of N-substituted phthalimides allows for the controlled alkylation of the phthalimide nitrogen, followed by deprotection to yield a primary amine. This method avoids the over-alkylation that can occur with direct alkylation of ammonia. byjus.commasterorganicchemistry.com The phthalimide acts as a "protected" form of ammonia. youtube.com
The choice of the N-substituent on the phthalimide can modulate its reactivity and the conditions required for its introduction and removal. The N-carboethoxy group, for instance, provides a stable and crystalline reagent that can be used for the selective phthaloylation of primary amines, amino acids, and amino alcohols under mild conditions. enamine.net The deprotection is typically achieved through hydrazinolysis, which proceeds via the formation of a stable cyclic phthalhydrazide (B32825), or through acidic or basic hydrolysis. wikipedia.orgmasterorganicchemistry.com
Spectroscopic and Advanced Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹³C NMR Spectroscopy: A computed ¹³C NMR spectrum for [N-(Ethoxycarbonyl)-(4'-nitro}phthalimide] is available and offers predicted chemical shifts for the carbon atoms in the molecule. spectrabase.com The expected signals would correspond to the carbons of the phthalimide (B116566) backbone, the nitro-substituted aromatic ring, and the N-carboethoxy group. The carbonyl carbons of the phthalimide and the ester are expected to resonate at the downfield region (typically 160-180 ppm). The aromatic carbons' chemical shifts would be influenced by the electron-withdrawing nitro group, leading to distinct signals. The methylene (B1212753) and methyl carbons of the ethoxy group would appear in the upfield region of the spectrum.
¹H NMR Spectroscopy: Although specific experimental ¹H NMR data for 4-Nitro-N-carboethoxyphthalimide is scarce, the expected spectrum can be inferred. The aromatic protons would likely appear as a complex multiplet in the downfield region (around 7.5-8.5 ppm). The methylene protons of the ethoxy group would present as a quartet, coupled to the adjacent methyl protons, which would, in turn, appear as a triplet. The integration of these signals would correspond to the number of protons in each environment.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (imide) | ~165 |
| Carbonyl (ester) | ~162 |
| Aromatic C-NO₂ | ~150 |
| Aromatic CH | 124-135 |
| Methylene (-CH₂-) | ~63 |
| Methyl (-CH₃) | ~14 |
Note: These are approximate values based on computational predictions and data from similar structures. Actual experimental values may vary.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. nsf.gov While specific experimental spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its structure.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups of the imide and the ester, typically appearing in the region of 1700-1800 cm⁻¹. The nitro group would exhibit two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-O stretching from the ester would appear in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The symmetric vibrations of the nitro group and the aromatic ring are expected to produce strong Raman signals. The carbonyl stretching vibrations would also be visible, although they are typically weaker in Raman than in IR spectra.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O (Imide) | 1700-1750 (strong) | 1700-1750 (weak) |
| C=O (Ester) | 1735-1750 (strong) | 1735-1750 (weak) |
| NO₂ (asymmetric stretch) | 1520-1560 (strong) | 1520-1560 (moderate) |
| NO₂ (symmetric stretch) | 1345-1385 (strong) | 1345-1385 (strong) |
| Aromatic C-H stretch | >3000 (variable) | >3000 (strong) |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
X-ray Crystallographic Studies for Solid-State Structure and Stereochemistry
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. There are currently no published crystal structures for this compound in the Cambridge Structural Database (CSD).
However, the crystal structure of the related precursor, 4-nitrophthalimide (B147348), has been determined. This structure reveals a planar phthalimide ring system with the nitro group also lying in the plane of the aromatic ring. It is expected that the phthalimide core of this compound would adopt a similar planar conformation. The orientation of the N-carboethoxy group relative to the phthalimide ring would be a key structural feature that could be definitively determined by X-ray crystallography.
Spectroscopic Monitoring of Reaction Dynamics and Intermediate Detection
The synthesis of this compound typically involves the reaction of 4-nitrophthalimide with ethyl chloroformate. Spectroscopic techniques such as in-situ IR or NMR spectroscopy could be employed to monitor the progress of this reaction in real-time. By tracking the disappearance of the N-H signal of the starting material and the appearance of signals corresponding to the N-carboethoxy group of the product, the reaction kinetics and the potential formation of any transient intermediates could be investigated. However, specific studies detailing the spectroscopic monitoring of this particular reaction are not currently documented in the scientific literature.
Theoretical and Computational Chemistry Investigations of 4 Nitro N Carboethoxyphthalimide
Quantum Chemical Calculations for Electronic Structure and Bonding
There are no specific studies available that have performed quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to elucidate the electronic structure and bonding of 4-Nitro-N-carboethoxyphthalimide. Such calculations would typically provide insights into molecular orbital energies (HOMO-LUMO gap), electron density distribution, bond orders, and atomic charges, which are fundamental to understanding the molecule's stability and reactivity.
Computational Modeling of Reaction Mechanisms and Transition States
The scientific literature lacks computational models detailing the reaction mechanisms involving this compound. Research in this area would involve mapping potential energy surfaces to identify transition states, intermediates, and reaction pathways for processes such as nucleophilic substitution at the carbonyl groups or reactions involving the nitro group. Without such studies, the energetic barriers and the step-by-step molecular transformations remain purely speculative.
Prediction of Reactivity and Selectivity Parameters
Predictive models for the reactivity and selectivity of this compound have not been published. This type of research would typically use data from electronic structure calculations to derive parameters like Fukui functions or electrostatic potential maps to predict sites susceptible to electrophilic or nucleophilic attack. The absence of this data means that predictions about its chemical behavior in complex reactions are not computationally substantiated.
Molecular Dynamics Simulations and Conformational Landscape Analysis
There is no evidence of molecular dynamics (MD) simulations having been performed to explore the conformational landscape of this compound. MD simulations would reveal the dynamic behavior of the molecule, including the rotational freedom of the carboethoxy group and any flexibility in the phthalimide (B116566) ring system. Analysis of the conformational landscape would identify the most stable low-energy conformations, which is crucial for understanding its interactions with other molecules.
Synthetic Applications and Research Utility of 4 Nitro N Carboethoxyphthalimide
Potential Role as a Key Chemical Intermediate in Complex Organic Synthesis
Theoretically, 4-Nitro-N-carboethoxyphthalimide could serve as a valuable intermediate in multi-step organic syntheses. The phthalimide (B116566) core is a common precursor for primary amines via the Gabriel synthesis. The nitro group, being a strong electron-withdrawing group, can be reduced to an amino group, which can then be further functionalized. This would make the compound a potential starting material for substituted anilines and other aromatic amines.
The N-carboethoxy group is an activating group that can be removed under specific conditions to deprotect the nitrogen atom. This layered reactivity—selective deprotection and transformation of the nitro and N-carboethoxy groups—could, in principle, allow for a controlled, stepwise synthesis of more complex molecules. However, specific examples of such multi-step syntheses commencing from this compound are not readily found in peer-reviewed literature.
Postulated Utility in the Construction of Advanced Organic Building Blocks
Organic building blocks are fundamental molecules used for the synthesis of more complex structures. Based on its functionalities, this compound could be a precursor to several advanced building blocks. For instance, reduction of the nitro group to an amine would yield 4-Amino-N-carboethoxyphthalimide. This resulting aminophthalimide derivative could then be used in condensation reactions or as a nucleophile in the synthesis of various dyes, polymers, or pharmaceutically relevant scaffolds.
Furthermore, the aromatic ring could potentially undergo nucleophilic aromatic substitution, where the nitro group is displaced by a suitable nucleophile, leading to a variety of substituted phthalimide derivatives. The presence of the N-carboethoxy group could influence the regioselectivity of such reactions. Again, these are plausible synthetic pathways, but specific, documented examples are not available.
Theoretical Contributions to Heterocyclic Chemistry Research
Phthalimides and nitro compounds are extensively used in the synthesis of heterocyclic compounds. For example, the reaction of substituted phthalic anhydrides or phthalimides with hydrazine (B178648) is a known route to phthalhydrazides, which are themselves important heterocyclic cores. It is conceivable that this compound could be used to synthesize substituted phthalhydrazides, which could then be further elaborated into more complex heterocyclic systems.
The nitro group itself can be a precursor to a fused heterocyclic ring. For example, reductive cyclization strategies could potentially lead to the formation of benzimidazole (B57391) or other nitrogen-containing heterocyclic systems fused to the phthalimide core. While the general strategies are well-established, their specific application starting from this compound is not documented.
Hypothetical Development of Novel Synthetic Transformations Leveraging Phthalimide Scaffolds
The development of novel synthetic transformations often relies on the unique reactivity of specifically functionalized starting materials. The interplay between the electron-withdrawing nitro group and the N-carboethoxy group on the phthalimide scaffold of this compound could theoretically be exploited in novel catalytic cycles or reaction cascades.
For instance, the development of new methods for asymmetric reduction of the nitro group in the presence of the carboethoxy functionality, or novel C-H activation reactions on the aromatic ring, could be areas of academic interest. However, at present, there are no specific reports of such novel transformations being developed using this particular compound.
Q & A
Basic Research Question
- FT-IR : Confirm the presence of nitro (1520–1350 cm⁻¹, asymmetric stretching) and imide (1770–1710 cm⁻¹, C=O stretching) groups.
- ¹H NMR : The carboethoxy group appears as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 4.1–4.3 ppm, CH₂). Aromatic protons resonate at δ 7.5–8.5 ppm.
- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% for most derivatives) .
How do substituents on the phthalimide ring influence reactivity in nucleophilic substitution reactions?
Advanced Research Question
Electron-withdrawing groups (e.g., nitro) activate the aromatic ring for nucleophilic substitution at the para position. For example, this compound reacts efficiently with phenols (e.g., 4-hydroxyphenol) in DMSO at 120°C, yielding 4-aryloxyphthalimides. However, steric hindrance from bulky substituents (e.g., isopropyl) reduces conversion rates by 20–30%. Kinetic studies using HPLC-MS reveal that electron-donating groups (e.g., methoxy) deactivate the ring, requiring harsher conditions (e.g., 150°C, 24 hours) .
How should researchers address contradictions in reported yields for 4-aryloxyphthalic acid derivatives?
Advanced Research Question
Discrepancies in yields (e.g., 60% vs. 85% for 4-phenoxyphthalic acid) often arise from differences in:
- Workup protocols : Incomplete acidification can leave sodium salts dissolved, reducing isolated yields.
- Substituent electronic effects : Meta-substituted phenols exhibit lower reactivity due to reduced nucleophilicity.
- By-product recycling : Unreacted starting material can be recovered via column chromatography (silica gel, ethyl acetate/hexane) and reused, improving overall efficiency .
What role does this compound play in synthesizing poly(amide-imide)s for material science?
Advanced Research Question
This compound serves as a monomer for high-performance polymers. For example, polycondensation with diamines (e.g., 4,4'-oxydianiline) in NMP at 180°C produces poly(amide-imide)s with high thermal stability (Tg > 280°C). The nitro group facilitates post-polymerization modifications (e.g., reduction to amine for crosslinking). FT-IR and TGA data confirm imide ring integrity and thermal degradation patterns .
What safety precautions are critical when handling this compound in the lab?
Basic Research Question
- PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential nitro-group decomposition (NOx emissions).
- Storage : Keep in a desiccator at 4°C to prevent hydrolysis.
CAS 190910-88-4 has no acute toxicity data, but structural analogs (e.g., nitrophthalimides) are irritants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
